b-Isothipendyl Hydrochloride Salt

Description

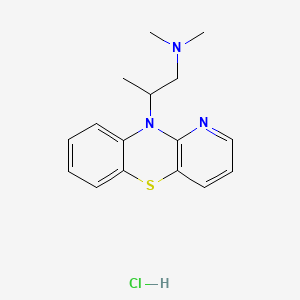

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethyl-2-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S.ClH/c1-12(11-18(2)3)19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJJAJGARYYPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N1C2=CC=CC=C2SC3=C1N=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for b-Isothipendyl Hydrochloride Salt

The synthesis of b-Isothipendyl Hydrochloride is a multi-step process that relies on fundamental organic reactions to construct its complex molecular architecture. The key steps involve the formation of the thiazine (B8601807) ring system, followed by the introduction of the side chain and subsequent conversion to its hydrochloride salt.

Condensation Reactions in Thiazine Synthesis

The formation of the thiazine ring, the central scaffold of Isothipendyl (B1672624), is often achieved through condensation reactions. smolecule.com One established method involves the reaction of a phenylpyridyl amine with elemental sulfur in the presence of a catalyst like iodine at high temperatures. chemicalbook.com This process leads to the evolution of hydrogen sulfide (B99878) and the formation of the thiophenylpyridyl amine, which is the foundational thiazine structure. chemicalbook.com

Another approach to thiazine derivatives involves the reaction of acryloyl chloride with thiourea (B124793) or its N-substituted derivatives. nih.gov This method, however, can directly yield hydrochlorides of 3-substituted-1,3-thiazinane-4-ones. nih.gov

Cyclization Reactions for Thiazine Ring Formation

Cyclization reactions are crucial for creating the heterocyclic thiazine ring. smolecule.com Intramolecular cyclization is a common strategy. For instance, N-acyl-dithiocarbamates can undergo intramolecular cyclization to form 1,3-thiazine derivatives. researchgate.net Similarly, the cyclization of acids derived from the reaction of β-propiolactone with thioureas in acetic anhydride (B1165640) can produce thiazinan-4-ones. nih.gov

A patent describes a method where 1-azaphenothiazine is reacted with sodium hydride to form the corresponding sodium salt. This intermediate then reacts with a substituted chloropropane to yield Isothipendyl. google.com

Quaternization for Hydrochloride Salt Formation

To produce the hydrochloride salt, the basic nitrogen atoms in the Isothipendyl molecule are protonated. smolecule.com This is typically achieved by treating the free base form of Isothipendyl with hydrochloric acid. smolecule.com A specific method detailed in a patent involves dissolving the mixture of Isothipendyl and its isomers in anhydrous acetonitrile (B52724) and then passing dry hydrogen chloride gas through the solution. This causes the Isothipendyl hydrochloride to precipitate, while the isomer's hydrochloride remains in the mother liquor. google.com The crude product can then be purified by recrystallization from anhydrous acetonitrile. google.com

Isomeric Considerations in b-Isothipendyl Synthesis

The synthesis of Isothipendyl can lead to the formation of isomers. This is primarily due to the nature of the alkylating agent used to introduce the side chain. For example, when 2-dimethylaminochloropropane is used, it can become unstable under alkaline conditions and form a bifurcated aziridinium-type intermediate. google.com

Nucleophilic attack by the 1-azaphenothiazine nitrogen can occur at two different positions on this intermediate. Attack at the 'a' position results in the desired product, Isothipendyl. However, attack at the 'b' position leads to the formation of an isomer. google.com Due to steric hindrance, the attack at the 'a' position is generally favored, resulting in a higher yield of the desired product. google.com The separation of these isomers is a critical step in the purification process to ensure the quality of the final product. google.com

Industrial Scale Synthetic Approaches and Yield Optimization

For industrial production, efficiency, yield, and process simplicity are paramount. The development of industrial-scale synthetic methods for Isothipendyl has focused on streamlining the process and maximizing output.

Continuous Reaction Processes for b-Isothipendyl

Continuous flow chemistry offers significant advantages for industrial synthesis, including improved safety, better heat and mass transfer, and higher yields compared to traditional batch processes. researchgate.netmdpi.com A patented industrial production method for Isothipendyl utilizes a continuous reaction approach. google.com

In this process, 1-azaphenothiazine, sodium hydride, and anhydrous acetonitrile are reacted under a nitrogen atmosphere. The reaction mixture is heated, and then 1-p-toluenesulfonyl-2-N,N-dimethylpropylamine is added to continue the reaction. google.com A key advantage of this method is that it does not require the separation of intermediate products, which simplifies the process and reduces equipment investment. google.com This continuous process has been reported to achieve a purity of over 99% and a yield greater than 70%, making it suitable for industrial-scale production. google.com

| Reactant Ratios (Molar) | |

| n(1-azaphenothiazine) : n(sodium hydride) : n(1-p-toluenesulfonyl-2-N,N-dimethylpropylamine) | 1 : 1.0 - 1.1 : 1.1 - 1.3 |

| n(1-azaphenothiazine) : n(anhydrous acetonitrile) | 1 : 5 - 10 |

| Table 1: Reactant molar ratios for the industrial synthesis of Isothipendyl. google.com |

| Reaction Step | Conditions |

| Initial Reaction | 30°C for 1 hour |

| Reflux Reaction 1 | 2 hours |

| Reflux Reaction 2 | 3 hours after addition of second reactant |

| Table 2: Reaction conditions for the continuous industrial synthesis of Isothipendyl. google.com |

Solvent Systems and Reaction Conditions

The industrial production of β-Isothipendyl Hydrochloride is often carried out as a one-pot synthesis to streamline the process and minimize the need for isolating intermediate products. A common approach involves the use of anhydrous acetonitrile as the solvent. researchgate.net In a typical procedure, 1-azaphenothiazine (10H-pyrido[3,2-b] nih.govchemrxiv.orgbenzothiazine) is reacted with a strong base, such as sodium hydride (NaH) , in anhydrous acetonitrile. This initial reaction is typically conducted at a controlled temperature of around 30°C for approximately one hour to facilitate the formation of the corresponding sodium salt of 1-azaphenothiazine. researchgate.net

Following the formation of the salt, the reaction mixture is heated to reflux for about two hours. Subsequently, an alkylating agent, such as 1-p-toluenesulfonyl-2-N,N-dimethylpropylamine , is introduced, and the reflux is continued for an additional three hours. researchgate.net The use of a p-toluenesulfonyl leaving group is a notable aspect of this synthetic route. After cooling the reaction mixture to room temperature, any insoluble materials are removed by filtration. The hydrochloride salt is then precipitated by bubbling dry hydrogen chloride gas through the acetonitrile solution, yielding white crystals of β-Isothipendyl Hydrochloride. researchgate.net This continuous reaction process boasts a purity of over 99% and a yield greater than 70%, making it suitable for industrial-scale production. researchgate.net

Alternative solvent systems and bases have also been described. For instance, the reaction can be performed using toluene or xylene as the solvent with a strong base like sodium amide (NaNH₂) or sodium hydride. nih.gov In these methods, the 1-azaphenothiazine is first deprotonated with the base, followed by the addition of 2-dimethylaminopropyl chloride . nih.gov The reaction mixture is then heated to reflux, and upon completion, the product is worked up. The choice of solvent and base can influence the reaction time and yield. nih.gov

For the purification and separation of isomers, anhydrous acetonitrile proves to be a crucial solvent. By dissolving the crude product containing a mixture of β-isothipendyl and its isomers in anhydrous acetonitrile and then introducing dry HCl gas, the desired β-Isothipendyl Hydrochloride can be selectively precipitated, leaving the isomer hydrochloride in the mother liquor. nih.gov This method allows for the direct isolation of the active pharmaceutical ingredient with high purity. nih.gov

Table 1: Solvent Systems and Reaction Conditions for β-Isothipendyl Hydrochloride Synthesis

| Starting Material | Alkylating Agent | Base | Solvent | Key Conditions | Reference |

| 1-Azaphenothiazine | 1-p-toluenesulfonyl-2-N,N-dimethylpropylamine | Sodium Hydride | Anhydrous Acetonitrile | One-pot, reflux, N₂ atmosphere | researchgate.net |

| 1-Azaphenothiazine | 2-Dimethylaminopropyl chloride | Sodium Amide | Toluene/Xylene | Reflux | nih.gov |

| 1-Azaphenothiazine | 2-Dimethylaminopropyl chloride | Sodium Hydride | Toluene/Xylene | Reflux | nih.gov |

Synthesis of Related Impurities and Reference Standards

The synthesis of impurities and reference standards is critical for the analytical development and quality control of active pharmaceutical ingredients. This includes the preparation of potential degradation products, such as oxidation impurities, and other structural analogs.

Oxidation Impurities

Oxidation is a common degradation pathway for phenothiazine-related compounds, potentially leading to the formation of N-oxides and sulfoxides.

Isothipendyl N-Oxide: The formation of N-oxides is a known metabolic and degradation route for many tertiary amine-containing drugs. For phenothiazine (B1677639) derivatives, the oxidation of the tertiary amine in the side chain can be achieved using various oxidizing agents. A common method for the synthesis of N-oxides of phenothiazine antipsychotic agents involves the use of m-chloroperoxybenzoic acid (m-CPBA) . nih.gov This reagent selectively oxidizes the tertiary amine in the N-10 side chain to the corresponding N-oxide. nih.gov While a specific synthesis for Isothipendyl N-Oxide is not detailed in the reviewed literature, the existence of (S)-Isothipendyl N-Oxide , chemically named 10-((S)-2-(Dimethylamino)propyl)-10H-benzo[b]pyrido[2,3-e] nih.govchemrxiv.orgthiazine 10-oxide, is confirmed through its availability as a reference standard. chemrxiv.org This suggests that its synthesis is achievable, likely through a similar oxidation process.

Isothipendyl Sulfoxide: The sulfur atom in the phenothiazine ring system is also susceptible to oxidation, leading to the formation of sulfoxides and, under more forcing conditions, sulfones. The synthesis of phenothiazine sulfoxides has been accomplished using various methods. One common approach is the use of hydrogen peroxide in glacial acetic acid . researchgate.net This method has been successfully applied to the synthesis of various 10H-phenothiazine sulfone derivatives. researchgate.net Other reported methods for the selective oxidation of thioethers to sulfoxides, which could be applicable to isothipendyl, include the use of aqueous nitrous acid and hydrogen peroxide, or nitric oxide. nih.gov The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone. nih.gov

Table 2: Potential Synthetic Routes for Oxidation Impurities of Isothipendyl

| Impurity | Potential Oxidizing Agent | General Reaction Conditions | Reference (for related compounds) |

| Isothipendyl N-Oxide | m-Chloroperoxybenzoic acid (m-CPBA) | Reaction with the parent drug in a suitable solvent. | nih.gov |

| Isothipendyl Sulfoxide | Hydrogen peroxide in glacial acetic acid | Refluxing the parent drug with the oxidant. | researchgate.net |

| Isothipendyl Sulfoxide | Aqueous nitrous acid and hydrogen peroxide | Reaction at room temperature. | nih.gov |

Other Structural Analogs

The synthesis of structural analogs of β-isothipendyl can be explored by modifying the heterocyclic core or the side chain. The parent ring system, 10H-pyrido[3,2-b] nih.govchemrxiv.orgbenzothiazine , serves as a key intermediate for generating such analogs. researchgate.netontosight.ai

The synthesis of derivatives of this tricycle can be achieved through various chemical transformations. For example, new 10H-pyrido[3,2-b] nih.govchemrxiv.orgbenzothiazine derivatives with substitutions on the benzene (B151609) and pyridine (B92270) rings have been synthesized. researchgate.net These syntheses often involve multi-step reactions, including condensation and cyclization processes, to build the core heterocyclic structure. ontosight.ai

Furthermore, the alkylation of the nitrogen at the 10-position of the pyrido[3,2-b] nih.govchemrxiv.orgbenzothiazine ring with different side chains is a direct approach to creating structural analogs of isothipendyl. This can be accomplished by reacting the parent heterocycle with various alkyl halides or other electrophiles under basic conditions, similar to the synthesis of isothipendyl itself. nih.govresearchgate.net By varying the structure of the alkylating agent, a library of analogs with different side chains can be generated. For instance, analogs with different lengths of the alkyl chain or with different amine substituents could be prepared to investigate structure-activity relationships.

The synthesis of positional isomers, where the pyridine ring is fused at a different position to the benzothiazine core, would require a different synthetic strategy starting from appropriately substituted precursors. The synthesis of various azaphenothiazines, which are structural isomers of the core ring system of isothipendyl, has been reviewed, highlighting the diversity of synthetic approaches available for creating such analogs. researchgate.net

Molecular and Cellular Mechanisms of Action in Research Models

Histamine H1 Receptor Antagonism at the Molecular Level

Isothipendyl (B1672624) is classified as a first-generation H1-antihistamine. patsnap.comdrugbank.com Its therapeutic effects in allergic conditions are rooted in its ability to interfere with the action of histamine on H1 receptors located on the surface of various cells, including endothelial cells, smooth muscle cells, and neurons. patsnap.com

Isothipendyl functions as a selective and competitive antagonist at the histamine H1 receptor. drugbank.comsmolecule.com This mechanism involves the molecule binding to the H1 receptor, thereby physically occupying the binding site that endogenous histamine would normally activate. smolecule.com By competing with histamine for these binding sites, isothipendyl effectively prevents the receptor from being stimulated by histamine, which is a key mediator released by mast cells and basophils during an allergic response. patsnap.com This antagonistic action is the cornerstone of its utility in mitigating the classic symptoms of allergic reactions. patsnap.com

When histamine binds to and activates the H1 receptor, it initiates a cascade of intracellular events. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC).

Isothipendyl, by blocking the initial binding of histamine, prevents this G-protein activation and the subsequent signaling cascade. Research on H1-antihistamine action shows this blockade inhibits the PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The downstream consequences of this inhibition include:

Reduced NF-κB Activity: The prevention of this signaling pathway leads to a reduction in the activity of the NF-κB immune response transcription factor. This, in turn, can decrease the expression of pro-inflammatory cytokines and cell adhesion molecules.

Decreased Intracellular Calcium: By blocking the production of IP3, the release of calcium from the endoplasmic reticulum is prevented, which helps to stabilize mast cells and reduce further histamine release.

Anticholinergic Activity and Acetylcholine Pathway Modulation

In addition to its primary antihistaminic effects, isothipendyl exhibits anticholinergic properties. patsnap.comdrugbank.comsmolecule.com This activity arises from its ability to act as an antagonist at muscarinic acetylcholine receptors. Drugs with anticholinergic effects block the action of the neurotransmitter acetylcholine, a critical signaling molecule in the parasympathetic nervous system. smolecule.comnih.gov

The antagonism of muscarinic receptors is competitive, meaning isothipendyl vies with acetylcholine for binding sites on these receptors. nih.gov Muscarinic receptors are distributed throughout the body and are involved in regulating a wide range of parasympathetic functions. nih.gov By blocking these receptors, isothipendyl can interfere with acetylcholine signaling pathways, which contributes to some of its secondary effects. smolecule.com This activity is a characteristic feature shared with many other first-generation antihistamines. patsnap.com

Receptor Binding Studies and Affinities

The interaction between a ligand like isothipendyl and its target receptors is quantified through receptor binding studies. These assays are crucial for determining the affinity of the compound for specific receptors, which correlates with its potency.

Displacement assays are a common method used to determine the binding affinity of an unlabeled compound by measuring its ability to compete off a labeled, high-affinity reference ligand (radioligand) from a receptor. The results are often expressed as an IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) or as a Ki value (the inhibition constant), which represents the affinity of the drug for the receptor.

While specific Ki values for isothipendyl at histamine and muscarinic receptors are not detailed in the available literature, the table below provides illustrative binding affinities for other first-generation antihistamines to provide context for this class of compounds.

| Compound (First-Generation Antihistamine) | Receptor | Binding Affinity (Ki in nM) | Description |

|---|---|---|---|

| Diphenhydramine | Histamine H1 | 15 | A lower Ki value indicates a higher binding affinity. These values demonstrate the high affinity of first-generation antihistamines for the H1 receptor and their variable, but often significant, affinity for muscarinic acetylcholine receptors, which underlies their anticholinergic effects. |

| Diphenhydramine | Muscarinic (M1-M5) | 130-290 | |

| Chlorpheniramine | Histamine H1 | 3.2 | |

| Chlorpheniramine | Muscarinic (M1-M5) | >1000 |

Note: The data in this table is illustrative for the drug class and not specific to b-Isothipendyl Hydrochloride Salt.

Molecular-level investigations have provided significant insights into the binding sites of antihistamines on the histamine H1 receptor. The binding pocket is located within the transmembrane (TM) helices of this G-protein coupled receptor.

Key research findings indicate that several amino acid residues are critical for ligand recognition and binding:

Aspartic Acid (Asp1073.32): An acidic residue in TM3, Asp1073.32, is a pivotal contact point for histamine and is crucial for the binding of many H1 antagonists. nih.gov Its electrostatic interaction with the ligand's protonated amine group is considered essential for anchoring the molecule in the binding pocket. nih.gov

Tryptophan (W4286.48): This residue, located in TM6, acts as a "toggle switch" that is important for receptor activation. nih.gov Antihistamines are thought to stabilize the inactive state of the receptor by interacting with this residue, preventing the conformational change required for signaling. nih.gov

Lysine Residues (Lys179 and Lys1915.39): Studies on second-generation antihistamines have highlighted the importance of Lys179 in the second extracellular loop (ECL2) and Lys191 in TM5. These residues can form salt bridges with carboxyl groups on certain ligands, contributing to their binding affinity and selectivity. nih.gov

Protein-Drug Interaction Studies (Non-Clinical Focus)

The interaction of small molecule compounds with transport proteins is a critical area of research, as it governs their distribution and bioavailability. Serum albumins, being the most abundant proteins in the blood, play a pivotal role in the transport of various endogenous and exogenous substances. Understanding the binding mechanism of compounds like β-Isothipendyl Hydrochloride Salt to these proteins provides valuable insights into their pharmacokinetic profiles.

The binding of β-Isothipendyl Hydrochloride Salt, referred to as IPH, to Bovine Serum Albumin (BSA) has been systematically investigated under simulated physiological conditions. researchgate.net BSA is often used as a model protein for such studies due to its structural similarity to human serum albumin, availability, and intrinsic fluorescence properties. researchgate.netnih.gov These non-clinical studies utilize various spectroscopic techniques to elucidate the binding parameters, forces, and structural changes involved in the IPH-BSA interaction. researchgate.net

Fluorescence spectroscopy is a primary tool for investigating the binding of ligands to proteins like BSA. researchgate.netbiotechjournal.in The intrinsic fluorescence of BSA is mainly attributed to its tryptophan residues. biotechjournal.in The interaction between IPH and BSA was studied by monitoring the quenching of BSA's natural fluorescence upon the addition of IPH. researchgate.net This fluorescence quenching indicates that a complex is formed between IPH and BSA. researchgate.netresearchgate.net

To understand the nature of the forces driving the interaction between IPH and BSA, thermodynamic parameters were calculated at different temperatures. researchgate.net The change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provides information about the primary intermolecular forces, such as hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic interactions. nih.gov

For the IPH-BSA binding, the calculated negative values for ΔG° indicate that the binding process is spontaneous. researchgate.net The positive values for both ΔH° and ΔS° suggest that hydrophobic forces are the predominant drivers of the interaction. researchgate.netresearchgate.net

| Parameter | Value | Indication |

|---|---|---|

| ΔG° | Negative | Spontaneous reaction |

| ΔH° | Positive | Hydrophobic forces are the main driving force |

| ΔS° | Positive |

The binding of a ligand can induce conformational changes in a protein, which may affect its biological function. nih.govpatsnap.com Techniques such as circular dichroism (CD) spectroscopy are employed to investigate these structural alterations. researchgate.net In the study of the IPH-BSA interaction, CD spectroscopy revealed a significant change in the secondary structure of BSA upon binding with IPH. researchgate.net

Specifically, the α-helical content of free BSA was found to be 66.4%. researchgate.net After the formation of the IPH-BSA complex, the α-helicity decreased to 39.1%. researchgate.net This reduction indicates that the binding of IPH alters the protein's conformation, causing a partial unfolding of its helical structure. researchgate.net

The effect of common ions on the binding constant between IPH and BSA has also been investigated to understand the role of electrostatic interactions. researchgate.net Changes in ionic strength can influence the binding affinity by screening electrostatic interactions between the drug and the protein. nih.govnanotheranosticlab.com While hydrophobic forces were identified as the primary drivers for IPH-BSA binding, the presence of ions can still modulate the binding constant, providing a more detailed picture of the interaction mechanism. researchgate.net Studies have shown that at low ionic strengths, repulsive interactions can decrease, while at higher ionic strengths, attractive potentials may begin to dominate protein interactions. nih.gov

Förster's non-radiation energy transfer (FRET) theory is a valuable tool for determining the distance between a donor fluorophore and an acceptor molecule when they are in close proximity (typically 1-10 nm). conicet.gov.arnih.govmdpi.com In the context of the IPH-BSA interaction, FRET was used to calculate the distance between the donor (tryptophan residues of BSA) and the acceptor (IPH). researchgate.net

The study found the distance (r) to be 2.21 nm. researchgate.net This relatively short distance is consistent with the static quenching mechanism and the efficient energy transfer from BSA to IPH upon complex formation. researchgate.net

| Parameter | Description | Value |

|---|---|---|

| r | Distance between donor (BSA) and acceptor (IPH) | 2.21 nm |

| R₀ | Förster's critical distance for 50% energy transfer efficiency | Calculated based on spectral overlap |

| J | Spectral overlap integral | Determined from donor fluorescence and acceptor absorption spectra |

| E | Efficiency of energy transfer | Calculated from the distance 'r' and R₀ |

Implications for Research on Ligand Transport and Distribution

While specific research on the transport and distribution of this compound is not extensively detailed in publicly available literature, its physicochemical properties allow for informed hypotheses regarding its behavior in research models. Understanding these potential mechanisms is crucial for designing experiments and interpreting data related to its efficacy and pharmacokinetics.

The transport of a ligand across biological membranes and its subsequent distribution to various tissues are governed by a combination of its intrinsic chemical properties and its interaction with physiological systems. For this compound, key determinants include its molecular weight, lipophilicity, and ionization state.

Physicochemical Properties of Isothipendyl

| Property | Value | Source |

| Molecular Weight | 285.4 g/mol (free base) | nih.gov |

| 321.87 g/mol (hydrochloride salt) | medkoo.comsigmaaldrich.com | |

| logP | 3.45 - 3.66 | drugbank.com |

| pKa (Strongest Basic) | 8.91 | drugbank.com |

| Polar Surface Area | 19.37 Ų | drugbank.com |

| Physiological Charge | 1 | drugbank.com |

Cellular Uptake Mechanisms

The cellular uptake of a compound can occur through several pathways, broadly categorized as passive diffusion and active transport. Given the properties of Isothipendyl, it is likely to utilize a combination of these mechanisms.

Passive Diffusion : With a molecular weight under 500 g/mol and a relatively high logP value, Isothipendyl is expected to be capable of passive diffusion across the lipid bilayers of cell membranes. This process is driven by the concentration gradient of the compound.

Carrier-Mediated Transport : The presence of a positive charge at physiological pH suggests that Isothipendyl could also be a substrate for uptake transporters. Research on other small molecule drugs indicates that transporters play a significant role in their cellular accumulation.

The primary mechanisms of cellular uptake for molecules with similar properties often involve endocytosis, including macropinocytosis and clathrin-mediated endocytosis.

Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system. The ability of a compound to cross the BBB is of significant interest in neuroscience research.

For a molecule to cross the BBB via passive diffusion, it generally needs to have a low molecular weight (typically <400 Da) and be sufficiently lipophilic. Isothipendyl meets these general criteria. However, the presence of efflux transporters at the BBB, such as P-glycoprotein, can actively pump substrates out of the brain endothelial cells, limiting their brain penetration. Research on first-generation antihistamines, a class to which Isothipendyl belongs, has shown that many can cross the BBB, leading to central nervous system effects.

Tissue Distribution and Protein Binding

Once in the systemic circulation, the distribution of a ligand to various tissues is influenced by its binding to plasma proteins. Highly protein-bound drugs are generally confined to the vascular space, while the unbound fraction is free to distribute into tissues. Studies on other compounds have shown that plasma protein binding can range significantly and impacts the volume of distribution. For instance, the plasma protein binding rate for curcumol was found to be high, ranging from 85.6% to 93.4% in rat plasma.

The distribution into specific tissues is then determined by the blood flow to that tissue and the affinity of the compound for the tissue components. Lipophilic compounds often accumulate in adipose tissue. The table below illustrates hypothetical distribution patterns for compounds with varying properties.

Illustrative Tissue Distribution Based on Physicochemical Properties

| Compound Type | Example Physicochemical Properties | Predicted Tissue Distribution |

| Small, Lipophilic | MW < 400, logP > 2 | Wide distribution, including CNS and adipose tissue |

| Small, Hydrophilic | MW < 400, logP < 0 | Primarily in extracellular fluid, limited CNS penetration |

| Large Molecule | MW > 1000 | Largely confined to the vascular space |

| P-gp Substrate | Varies | Limited distribution to protected tissues like the brain |

Given Isothipendyl's characteristics as a small, lipophilic molecule, it is expected to have a wide tissue distribution. However, the extent of its accumulation in specific organs would need to be determined through experimental studies in relevant research models.

Analytical Research Methodologies and Characterization

Spectrophotometric Determination Techniques

Spectrophotometry offers a simple, rapid, and cost-effective approach for the quantitative analysis of b-Isothipendyl Hydrochloride Salt. These methods are often based on the compound's intrinsic chromophoric properties or its ability to form colored complexes.

Electrochemical Properties and Electrode Interactions

The electrochemical behavior of b-Isothipendyl Hydrochloride (IPH) has been investigated using techniques such as cyclic voltammetry. Studies at a bare and multiwalled-carbon-nanotube modified glassy carbon electrode (MWCNT-GCE) revealed that IPH exhibits two oxidation peaks in a Britton-Robinson (BR) buffer at pH 7.0. The oxidation process of IPH was found to be irreversible over a pH range of 2.5–9.0. The influence of pH and the concentration of the drug on the anodic peak current have been studied to optimize the analytical signal. smolecule.com

Development of Sensors for Detection

The unique electrochemical properties of b-Isothipendyl Hydrochloride have paved the way for the development of sensitive electrochemical sensors for its detection. A sensor based on a multiwalled-carbon-nanotube modified glassy carbon electrode (MWCNT-GCE) has been successfully developed for the determination of IPH in both pure form and biological fluids. This sensor demonstrated a linear response to IPH concentration in the range of 1.25–55 μM. The low values of the limit of detection (LOD) and limit of quantification (LOQ) confirmed the high sensitivity of this sensor for the detection of b-Isothipendyl Hydrochloride. smolecule.com

Spectrophotometric Assays for Metal Ion Determination (e.g., Chromium(VI), Molybdenum(VI), Gold(III))

b-Isothipendyl Hydrochloride has been utilized as a chromogenic reagent in spectrophotometric methods for the determination of certain metal ions.

Chromium(VI): Isothipendyl (B1672624) hydrochloride serves as a sensitive and selective reagent for the rapid spectrophotometric determination of chromium(VI). In a phosphoric acid medium, it instantaneously forms a red-colored species with chromium(VI), which exhibits maximum absorbance at 510 nm. This method is effective over a concentration range of 0.1-1.9 mg/l. smolecule.com

Molybdenum(VI): While various spectrophotometric methods exist for the determination of Molybdenum(VI) using other reagents, specific methods employing this compound as the chromogenic agent are not extensively documented in the available literature.

Gold(III): Simple and sensitive spectrophotometric methods have been developed for the determination of microgram amounts of gold(III) using isothipendyl hydrochloride (IPH). These methods are based on the oxidation of the phenothiazine (B1677639) by gold(III) to produce a red radical cation with a maximum absorption at 512 nm. This method demonstrates linearity over a concentration range of 0.5-14.5 mg l⁻¹.

Chromatographic Separation and Quantification Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation, identification, and quantification of pharmaceutical compounds and their impurities. While the principles of HPLC, UPLC, and GC are well-established for the analysis of various hydrochloride salts, specific validated methods for the routine analysis of this compound are not extensively detailed in the readily available scientific literature. Method development would typically involve optimizing parameters such as the stationary phase (e.g., C18 or C8 columns), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol with buffered aqueous phases), flow rate, and detection wavelength to achieve adequate separation and quantification.

Reference Standards for Analytical Method Development and Validation

Certified reference standards of this compound are commercially available from various suppliers. These standards are of high purity and are accompanied by a certificate of analysis, which includes characterization data. They are essential for a variety of analytical applications, including:

Method Development: Establishing and optimizing analytical procedures.

Method Validation: Assessing the performance characteristics of a new or modified analytical method, such as accuracy, precision, linearity, and specificity.

Quality Control: Ensuring the identity, purity, and strength of the compound in pharmaceutical preparations.

Pharmacological Studies: Serving as a standard for investigating the antihistaminic and anticholinergic activities of the compound. smolecule.com

The use of a well-characterized reference standard ensures the reliability and traceability of analytical results.

Stability Assessment in Research Contexts

Stability testing is a critical component of pharmaceutical analysis, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

While general protocols for forced degradation studies involving acidic, alkaline, oxidative, and photolytic stress conditions are well-established, specific studies detailing the degradation pathways and the stability profile of this compound are not widely reported in the scientific literature. Such a study would involve subjecting the compound to these stress conditions and analyzing the resulting mixtures using a stability-indicating chromatographic method to separate the intact drug from its degradation products. This would be crucial for ensuring the quality and safety of any formulations containing this compound.

Degradation under Specific Chemical Conditions

Forced degradation, or stress testing, is a critical process in pharmaceutical development designed to identify the likely degradation products of a drug substance. This helps in establishing degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods. The process involves subjecting the compound to conditions more severe than those used in accelerated stability testing.

While specific degradation studies for b-Isothipendyl Hydrochloride are not extensively detailed in publicly available literature, its chemical structure as a phenothiazine analogue provides a basis for predicting its degradation pathways under standard stress conditions. The core structure, featuring a tricyclic system with sulfur and nitrogen atoms, and a tertiary amine side chain, has several reactive sites susceptible to chemical transformation.

Key Degradation Pathways:

Hydrolysis: The molecule is generally stable against hydrolysis due to the absence of readily hydrolyzable functional groups like esters or amides. However, extreme pH and high temperatures might force minor degradation.

Oxidation: The sulfur atom in the thiazine (B8601807) ring is a primary target for oxidation, potentially forming Isothipendyl S-oxide (a sulfoxide) and subsequently Isothipendyl S-dioxide (a sulfone). The tertiary amine in the side chain is also susceptible to oxidation, which could lead to the formation of an N-oxide derivative.

Photolysis: Like many phenothiazine derivatives, Isothipendyl is expected to be sensitive to light. Exposure to UV radiation can generate free radicals, leading to a complex mixture of degradation products, including oxidized species and polymeric materials.

Thermal Degradation: At elevated temperatures, cleavage of the side chain from the tricyclic ring system is a potential degradation pathway.

The findings from a forced degradation study are typically presented in a tabular format, outlining the conditions and the resulting degradation products. The table below illustrates the expected outcomes for b-Isothipendyl Hydrochloride based on its chemical properties.

| Stress Condition | Reagent/Method | Potential Degradation Site(s) | Expected Major Degradation Product(s) |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | Generally stable | No significant degradation expected |

| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, Heat | Generally stable | No significant degradation expected |

| Oxidation | 3-30% H₂O₂, Ambient/Heat | Sulfur atom, Tertiary amine | Isothipendyl S-oxide, Isothipendyl N-oxide |

| Photolytic | Exposure to UV/Visible light (ICH Q1B) | Thiazine ring, Side chain | Oxidized derivatives, Polymeric products |

| Thermal (Dry Heat) | >60°C, Solid state | Side chain C-N bond | Products from side-chain cleavage |

Structural Characterization Techniques (e.g., X-ray Diffractometry for Salts)

The definitive three-dimensional structure of a crystalline solid like b-Isothipendyl Hydrochloride is determined using X-ray diffraction techniques. Single-crystal X-ray diffraction provides the most precise information, revealing the exact atomic positions, bond lengths, and bond angles. When suitable single crystals cannot be grown, X-ray Powder Diffraction (XRPD) is a powerful alternative for obtaining structural information and characterizing the solid-state properties of the material, such as polymorphism and crystallinity.

For a pharmaceutical salt, X-ray diffraction elucidates not only the conformation of the active molecule but also the interactions with its counter-ion (in this case, chloride). This includes identifying key hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

Although a specific, publicly documented crystal structure for b-Isothipendyl Hydrochloride is not available, a crystallographic study would determine a set of unique parameters that define its structure. The table below outlines the type of data that would be generated from such an analysis.

| Crystallographic Parameter | Description | Information Provided |

|---|---|---|

| Crystal System | A classification of crystals based on their axial systems (e.g., Monoclinic, Orthorhombic). | Defines the basic symmetry of the unit cell. |

| Space Group | Describes the symmetry of the crystal in three dimensions (e.g., P2₁/c). | Provides detailed information on the arrangement of molecules in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell edges and the angles between them. | Defines the size and shape of the repeating unit of the crystal lattice. |

| Z Value | The number of molecules per unit cell. | Relates the unit cell volume to the molecular volume. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the covalent structure and conformation of the Isothipendyl molecule. |

| Hydrogen Bonding Geometry | Distances and angles of hydrogen bonds (e.g., N-H···Cl). | Details the crucial interactions between the protonated amine and the chloride ion, which stabilize the salt structure. |

Research Applications in Biological Systems Excluding Human Clinical Data

Utilization in in vitro Pharmacological Studies

In the controlled environment of in vitro assays, b-Isothipendyl Hydrochloride Salt is frequently employed as a reference compound to characterize and compare the activity of novel chemical entities.

This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor. This property makes it an ideal reference standard in in vitro assays designed to assess the antihistaminic potential of new compounds. In such studies, the ability of a test compound to displace a radiolabeled ligand from the H1 receptor is measured and compared to the displacement achieved by known concentrations of this compound. This allows for the determination of the test compound's binding affinity (Ki value), providing a quantitative measure of its antihistaminic activity.

Table 1: Illustrative H1 Receptor Binding Affinity Data

| Compound | Receptor | Ligand | Test System | Ki (nM) |

|---|---|---|---|---|

| This compound (Reference) | Histamine H1 | [³H]-Pyrilamine | Guinea Pig Brain Homogenate | Data not available in provided search results |

| Compound X | Histamine H1 | [³H]-Pyrilamine | Guinea Pig Brain Homogenate | Hypothetical Value |

| Compound Y | Histamine H1 | [³H]-Pyrilamine | Guinea Pig Brain Homogenate | Hypothetical Value |

This table is illustrative. Specific Ki values for this compound were not found in the provided search results.

First-generation antihistamines, including this compound, often exhibit off-target effects, with anticholinergic activity being a prominent example. This is due to their ability to antagonize muscarinic acetylcholine receptors. In vitro pharmacological profiling of new drug candidates often includes an assessment of their potential for such off-target effects. This compound can be used as a reference standard in functional assays, such as those measuring the contraction of isolated smooth muscle preparations (e.g., guinea pig ileum) in response to a muscarinic agonist like acetylcholine. The ability of a test compound to inhibit these contractions can be quantified and compared to that of this compound, often expressed as a pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the original response.

Table 2: Representative Anticholinergic Activity Data

| Compound | Tissue Preparation | Agonist | pA2 Value |

|---|---|---|---|

| This compound (Reference) | Guinea Pig Ileum | Acetylcholine | Data not available in provided search results |

| Atropine (Positive Control) | Guinea Pig Ileum | Acetylcholine | ~9.0 |

| Compound Z | Guinea Pig Ileum | Acetylcholine | Hypothetical Value |

This table is illustrative. A specific pA2 value for this compound was not found in the provided search results.

Investigations in Preclinical Models (Non-Human)

The effects of this compound have been examined in various non-human preclinical models to understand the broader physiological consequences of H1 receptor antagonism and its influence on specific biological pathways.

The central nervous system (CNS) effects of first-generation antihistamines are a key area of investigation in preclinical models. Studies in rodents have explored the impact of these compounds on seizure thresholds. For instance, some research has indicated that first-generation H1 antagonists can exhibit epileptogenic activity, particularly in sensitized models like amygdala-kindled rats nih.gov. Conversely, other studies have investigated the potential anticonvulsant activity of antihistamines. An experimental evaluation of several antihistaminic drugs in rats demonstrated varying degrees of protection against seizures induced by supramaximal electroshock.

Table 3: Anticonvulsant Activity of Selected Antihistamines in a Rat Model

| Compound | Anticonvulsant Activity (ED50 mg/kg) |

|---|---|

| Diphenhydramine | 37.5 |

| Promethazine | 15.0 |

| Isothipendyl (B1672624) | 57.9 |

Data from an experimental evaluation of the anticonvulsant activity of some antihistaminic drugs.

The inflammatory response is a complex process involving numerous signaling pathways. Histamine, acting through its receptors, is a key mediator of inflammation. The antagonistic effect of this compound on the H1 receptor can modulate these pathways. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes. In vitro studies using cell lines like RAW 264.7 macrophages have shown that the activation of the NF-κB pathway is a crucial step in the inflammatory response triggered by stimuli like lipopolysaccharide (LPS) nih.gov. By blocking the action of histamine, H1 antagonists like this compound can indirectly influence the activity of such pathways, thereby attenuating the inflammatory response. However, direct evidence from studies specifically investigating the effect of this compound on the NF-κB pathway in non-human models is an area for further research.

Controlled Release and Sustained Action Formulations in Research

To enhance the therapeutic profile and potentially reduce the side effects of drugs, research into novel drug delivery systems is ongoing. Controlled-release formulations are designed to release the active pharmaceutical ingredient over an extended period. Microencapsulation is a common technique used to achieve this, where the drug is encapsulated within a polymeric matrix.

While the search for controlled-release formulations of this compound is a logical area of pharmaceutical development, specific research articles detailing the successful formulation and in vitro/in vivo testing of such systems for this particular compound were not identified in the conducted search. The development of such formulations would likely involve techniques such as spray drying or solvent evaporation to create microparticles. The in vitro release profile of the encapsulated drug would then be characterized to ensure a sustained-release pattern.

Derivatives, Analogs, and Structural Modifications Research

Exploration of Structure-Activity Relationships

The structure-activity relationship (SAR) for azaphenothiazines like isothipendyl (B1672624) is complex, with biological activity being influenced by the core ring system and the nature of various substituents. nih.govresearchgate.net The tricyclic ring system is a key feature for the activity of phenothiazine-related compounds. if-pan.krakow.pl

Key structural elements that influence the activity of azaphenothiazines include:

The Azaphenothiazine Ring: The substitution of one of the benzene (B151609) rings in the phenothiazine (B1677639) structure with an azine ring (like pyridine) creates an azaphenothiazine. nih.govresearchgate.net This modification, which defines isothipendyl as a pyridobenzothiazine, is crucial to its pharmacological profile. taylorandfrancis.com

Substituents at the Thiazine (B8601807) Nitrogen (N-10): The side chain attached to the nitrogen atom of the central thiazine ring significantly impacts the compound's properties. In isothipendyl, this is a 2-(dimethylamino)propyl group. For neuroleptic phenothiazines, the intensity of action can be ranked based on the side chain substituent in the order of piperazine > piperidine > aliphatic chain. if-pan.krakow.pl

Substituents on the Rings: Modifications to the aromatic rings, such as the position of the azine nitrogen atom and other substitutions, can also modulate the biological effects of the resulting derivatives. nih.gov

Research has established clear relationships between the molecular structure of phenothiazine derivatives and their ability to inhibit biological processes. if-pan.krakow.pl These studies help in guiding the chemical modifications needed to enhance specific activities. if-pan.krakow.pl

Table 1: Structure-Activity Relationship in Azaphenothiazine Derivatives

| Structural Feature | Influence on Biological Activity | Reference |

|---|---|---|

| Tricyclic Ring System | Considered essential for the primary activity of phenothiazine-like compounds. | if-pan.krakow.pl |

| Azine Ring Substitution | The replacement of a benzene ring with a pyridine (B92270) ring forms the azaphenothiazine core, defining compounds like isothipendyl. | nih.govresearchgate.net |

| N-10 Side Chain | The type of aliphatic or heterocyclic side chain at the thiazine nitrogen atom significantly modulates the compound's pharmacological action. | nih.govif-pan.krakow.pl |

| Ring Substituents | The nature and position of substituents on the aromatic rings can fine-tune biological effects. | nih.gov |

Synthesis and Characterization of New Derivatives

The synthesis of new azaphenothiazine derivatives is a continuing area of research aimed at creating novel compounds with potentially enhanced or different biological activities. nih.govsemanticscholar.org Synthetic strategies often involve multi-step reactions to build the tetracyclic phenothiazine core and introduce various substituents. nih.gov For instance, new quinobenzothiazines, a type of tetracyclic azaphenothiazine, have been synthesized through the reaction of 2-amino-4-chlorobenzenethiol and 3-bromo-2-chloroquinoline. nih.gov

The general process for synthesizing chalcone derivatives, which also involves condensation reactions, provides a parallel example of how complex organic molecules are constructed. scialert.net The synthesis of isoindolinone derivatives has been achieved through a one-pot approach using chlorosulfonyl isocyanate (CSI) under mild, metal-free conditions. nih.gov

Once synthesized, the characterization of these new derivatives is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure. scialert.netmdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. scialert.net

Elemental Analysis: This provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared against theoretical values to confirm the chemical formula. scialert.net

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction can provide a definitive three-dimensional structure of the molecule. mdpi.com

Oligomer-Antihistamine Conjugate Research

To modify the properties of existing drugs, researchers have explored the creation of drug conjugates. In the case of antihistamines like isothipendyl, conjugation with water-soluble, non-peptidic oligomers has been investigated. google.comgoogleapis.com An oligomer is a molecule that consists of a few monomer units. The covalent attachment of an oligomer to an antihistamine can alter its characteristics compared to the original, unconjugated drug. googleapis.com The goal is to retain a degree of the desired antihistaminic activity while potentially modifying other properties, such as its distribution within the body. google.comgoogleapis.com

A significant focus of oligomer-antihistamine conjugate research is to alter the molecule's ability to cross the blood-brain barrier (BBB). google.com The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. nih.govmdpi.commdpi.com First-generation antihistamines, including isothipendyl, can cross the BBB, which is associated with sedative effects. patsnap.com

The rationale behind creating these conjugates is that the increased size introduced by the attached oligomer reduces the ability of the antihistamine to penetrate the BBB. google.com By limiting passage into the central nervous system, the antihistaminic effects can be localized to the periphery, potentially avoiding central side effects. google.com This approach aims to combine the effectiveness of first-generation antihistamines with the non-sedating profile of newer agents. googleapis.com

The metabolism of drugs is a critical aspect of their preclinical development, with the primary goals being the assessment of metabolic stability and the identification of metabolic pathways. nih.gov Drug metabolism primarily occurs in the liver and involves Phase I (e.g., oxidation) and Phase II (e.g., conjugation) reactions to make compounds easier to excrete. nih.gov

The conjugation of an oligomer to a drug molecule can be expected to influence its metabolic profile. Research into the metabolism of "new drug modalities," including various drug conjugates, is an active field. nih.gov While specific data on the metabolism rate of b-Isothipendyl Hydrochloride Salt-oligomer conjugates in research models is not detailed in the available literature, the structural modification would likely alter its interaction with metabolic enzymes, such as the Cytochrome P450 (CYP450) family. nih.gov The addition of a large, water-soluble oligomer could change the metabolic route and the rate of clearance from the body, which would be a key parameter to evaluate in preclinical models.

Table 2: Properties of Oligomer-Antihistamine Conjugates

| Property | Effect of Oligomer Conjugation | Rationale / Goal | Reference |

|---|---|---|---|

| Antihistamine Activity | Designed to retain a degree of H1 receptor blocking activity. | Maintain therapeutic effectiveness for allergic conditions. | google.com |

| Blood-Brain Barrier Transport | Reduced ability to cross the BBB. | The increased molecular size hinders passage, aiming to reduce central nervous system side effects like drowsiness. | google.comgoogleapis.com |

| Metabolism | Expected to alter the metabolic profile and rate. | The modification would likely change how the compound is processed by metabolic enzymes. | nih.govnih.gov |

Future Directions and Emerging Research Areas

Advanced Spectroscopic and Calorimetric Studies for Protein Binding

Future research will likely focus on a more detailed characterization of the binding of β-Isothipendyl Hydrochloride Salt to serum albumins and other proteins using a combination of advanced spectroscopic and calorimetric methods. While initial studies have provided foundational knowledge, a deeper quantitative understanding is required.

Detailed Research Findings: Spectroscopic studies using fluorescence, UV-visible absorption, and circular dichroism (CD) have been employed to investigate the interaction between Isothipendyl (B1672624) Hydrochloride (IPH) and Bovine Serum Albumin (BSA), a model protein for drug-carrier interactions. These studies revealed that IPH causes a static quenching of BSA's intrinsic fluorescence, indicating the formation of a stable ground-state complex. The primary driving forces for this binding have been identified as hydrophobic interactions, as suggested by the calculated thermodynamic parameters. wikipedia.org

The binding process induces conformational changes in the protein. CD spectroscopy showed that the α-helical content of BSA decreased significantly upon binding with IPH, suggesting a partial unfolding or structural perturbation of the protein. wikipedia.org The binding constant (K_a) and the number of binding sites (n) have been determined, indicating a high affinity for a single binding site on the albumin molecule. wikipedia.org

Isothermal Titration Calorimetry (ITC) represents a powerful next step for these investigations. ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event. springernature.comnih.gov A single ITC experiment can simultaneously determine the binding affinity (K_a), stoichiometry (n), and the enthalpy change (ΔH) of the interaction. nih.govnih.gov From these direct measurements, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nih.govwhiterose.ac.uk Applying temperature-dependent ITC would further allow for the determination of the heat capacity change (ΔCp), offering unparalleled insight into the hydrophobic contributions and structural changes associated with the binding process. nih.govumich.edu

| Parameter | Value | Technique | Significance |

| Binding Constant (K_a) | 6.2 x 10⁴ M⁻¹ | Fluorescence Spectroscopy | Indicates high binding affinity to BSA. |

| Number of Binding Sites (n) | ~0.86 | Fluorescence Spectroscopy | Suggests a 1:1 binding stoichiometry. |

| Enthalpy Change (ΔH°) | Positive Value | Thermodynamics | Suggests endothermic process, driven by entropy. |

| Entropy Change (ΔS°) | Positive Value | Thermodynamics | Indicates increased disorder, likely from hydrophobic interactions. |

| Gibbs Free Energy (ΔG°) | Negative Value | Thermodynamics | Confirms the spontaneity of the binding process. |

| Förster Distance (r) | 2.21 nm | FRET | Shows high probability of non-radiative energy transfer. |

| α-Helix Content Change | 66.4% to 39.1% | Circular Dichroism | Demonstrates significant conformational change in BSA upon binding. |

Table 1: Spectroscopic and Thermodynamic Data for Isothipendyl-BSA Interaction. Data derived from fluorescence and circular dichroism studies. wikipedia.org

Computational Modeling and Molecular Dynamics Simulations of Interactions

To complement experimental data, computational approaches are essential for visualizing and understanding the interactions of β-Isothipendyl Hydrochloride Salt at an atomic level. Molecular dynamics (MD) simulations and molecular docking are powerful tools for this purpose. diva-portal.orgnih.govnih.gov

Detailed Research Findings: While specific MD simulation studies for β-Isothipendyl are not yet prevalent in the literature, the methodology is well-established for other H1-antihistamines and their G-protein coupled receptors (GPCRs). researchgate.netmdpi.com These computational studies typically involve creating a three-dimensional model of the target receptor and "docking" the ligand into its active site to predict the most favorable binding pose. researchgate.net Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and comparative molecular similarity indices analysis (CoMSIA) can then be used to build predictive models that correlate the structural features of a series of molecules with their biological activity. researchgate.netmdpi.com

Future MD simulations for β-Isothipendyl could elucidate the dynamic nature of its binding to the H1 receptor. drugbank.com Such simulations can track the movement of the ligand within the binding pocket over time, revealing key amino acid residues involved in the interaction, the role of water molecules, and the conformational plasticity of the receptor upon binding. drugbank.com Furthermore, binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/PBSA) method, can provide a theoretical estimation of the binding affinity, which can be compared with experimental values. nih.gov These computational approaches are invaluable for guiding the design of new analogues with improved affinity or different properties. researchgate.netnih.gov

| Computational Method | Application to β-Isothipendyl | Potential Insights |

| Molecular Docking | Predict binding pose in H1 receptor or other proteins. | Identify key interacting residues; preferred orientation. researchgate.net |

| 3D-QSAR/CoMSIA | Correlate structural features with binding affinity. | Guide rational design of new analogues with enhanced potency. researchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex. | Reveal conformational changes, interaction stability, and role of solvent. nih.govdrugbank.com |

| MM/PBSA Calculations | Estimate the binding free energy of the complex. | Provide theoretical validation of binding affinity. nih.gov |

Table 2: Potential Applications of Computational Modeling for β-Isothipendyl Research.

Novel Synthetic Strategies for Isomer Control

The "β" in β-Isothipendyl refers to the position of the dimethylamino group on the propane (B168953) side chain. The existence of isomers necessitates precise control during chemical synthesis to ensure the production of the desired molecule, as different isomers can have different biological activities and properties.

Detailed Research Findings: Current literature on the synthesis of isothipendyl does not extensively cover novel or advanced stereoselective strategies specifically for this molecule. researchgate.netresearchgate.net The synthesis of related phenothiazine (B1677639) derivatives often results in a mixture of isomers, requiring purification steps to isolate the desired product. Future research could focus on the development of modern stereoselective or asymmetric synthesis methodologies to gain better control over the isomeric outcome. nih.govnih.govnih.govresearchgate.net

This could involve the use of chiral catalysts, auxiliaries, or starting materials to favor the formation of the β-isomer over others. nih.gov For example, a regio- and stereoselective cyclization step could be a key transformation to explore. nih.gov Developing such a synthesis would not only improve the efficiency and cost-effectiveness of producing β-Isothipendyl but also minimize the presence of potentially undesirable isomeric impurities. The construction of libraries containing stereochemically diverse isomers could also serve as a powerful tool to investigate the structure-activity relationship in greater detail. nih.gov

Exploration of Unconventional Biological Targets and Pathways (Non-Therapeutic)

Beyond its established role as an H1-antihistamine, β-Isothipendyl could be explored as a tool compound or chemical probe in non-therapeutic research to investigate novel biological targets and pathways. nih.govmdpi.com

Detailed Research Findings: The core structure of β-Isothipendyl, a pyrido[3,2-b] wikipedia.orgnih.govbenzothiazine, is a privileged scaffold that has evolved to interact with biological macromolecules. nih.gov This suggests it may have off-target interactions that could be harnessed for research purposes. An emerging area of research is the development of chemical probes from known bioactive molecules to identify their protein targets and elucidate their mechanisms of action in complex biological systems. mdpi.comnih.gov

A future direction would be to synthesize a derivative of β-Isothipendyl that incorporates a reporter tag (e.g., a biotin (B1667282) or an alkyne group for click chemistry) and a photo-reactive cross-linking group. mdpi.com Such a probe could be used in chemoproteomics techniques like activity-based protein profiling (ABPP). By treating cells or cell lysates with this probe and then identifying the proteins it covalently binds to, researchers could uncover previously unknown cellular targets of the isothipendyl scaffold. This approach could reveal its involvement in unforeseen signaling pathways or cellular processes, opening up new avenues for basic biological research entirely separate from its therapeutic applications. nih.govnih.gov

Q & A

Q. What factorial design approaches optimize this compound synthesis for scalability?

- Experimental Design : Use a 3-factor (temperature, HCl concentration, stirring rate) Box-Behnken design.

- Response Variables : Yield, purity, and particle size distribution.

- Statistical Analysis : ANOVA to identify significant factors. For example, higher stirring rates may reduce particle agglomeration .

Q. How can ion-pairing chromatography improve the separation of this compound from structurally similar impurities?

- Method Optimization :

- Add 10 mM sodium hexanesulfonate to the mobile phase to enhance resolution of cationic impurities.

- Validate using SEC-MALS (size-exclusion chromatography with multi-angle light scattering) to confirm molecular weight homogeneity .

Key Research Insights

- Synthesis : Recrystallization in ethanol yields >99% purity but requires strict humidity control to prevent hydrate formation .

- Stability : Hydrolysis is pH-dependent; acidic conditions (pH <3) stabilize the salt, while neutral/basic media accelerate degradation .

- Analytical Challenges : SEC with 0.1–0.2M nitrate eluent effectively resolves high-MW aggregates without adsorption artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.